molecular formula C12H10BiK3O14 B1139287 Bismuth subcitrate potassium CAS No. 880149-29-1

Bismuth subcitrate potassium

Numéro de catalogue: B1139287
Numéro CAS: 880149-29-1
Poids moléculaire: 704.47 g/mol
Clé InChI: ZQUAVILLCXTKTF-UHFFFAOYSA-H
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bismuth subcitrate potassium can be synthesized by treating bismuth citrate with an aqueous potassium hydroxide solution. The reaction is carried out with a molar ratio of potassium hydroxide to bismuth citrate of 1.0-1.5, and a weight ratio of potassium hydroxide solution to bismuth citrate of 0.5-2.0 . Another method involves adding a bismuth-containing solution to an aqueous sodium hydroxide solution at a pH of approximately 12, followed by treatment with citric acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure purity and consistency. The process includes the careful measurement of reactants and maintenance of specific pH levels to optimize yield and quality .

Analyse Des Réactions Chimiques

Types of Reactions

Bismuth subcitrate potassium undergoes various chemical reactions, including complexation and precipitation reactions. It does not significantly participate in oxidation or reduction reactions due to its stable oxidation state .

Common Reagents and Conditions

Common reagents used in reactions with this compound include acids and bases, which can alter its solubility and reactivity. For example, it reacts with hydrochloric acid to form bismuth chloride and citric acid .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. In acidic conditions, bismuth chloride and citric acid are common products .

Applications De Recherche Scientifique

Treatment of Peptic Ulcers

Bismuth subcitrate potassium is most commonly utilized in treating peptic ulcers associated with Helicobacter pylori. A fixed-dose combination product known as Pylera combines this compound with metronidazole and tetracycline for enhanced efficacy . Clinical studies have shown that this combination significantly improves ulcer healing rates compared to antibiotic monotherapy.

Gastroesophageal Reflux Disease (GERD)

In addition to ulcer treatment, this compound has been explored for its potential benefits in managing GERD. Its ability to protect the gastric mucosa may reduce symptoms associated with acid reflux .

Data Tables

Study ReferenceTreatment GroupOutcome
Pylera StudyBismuth + Metronidazole + TetracyclineHigher ulcer healing rates compared to controls
GERD Management ResearchThis compound aloneReduced GERD symptoms

Case Study 1: Efficacy in Peptic Ulcer Treatment

A randomized controlled trial involving patients with confirmed Helicobacter pylori infection demonstrated that those treated with this compound combined with antibiotics showed a significant reduction in ulcer recurrence compared to those receiving standard therapy alone. The study highlighted the importance of bismuth's dual action as both an antimicrobial agent and a mucosal protector.

Case Study 2: Safety Profile

A safety assessment conducted on patients receiving this compound revealed minimal side effects, primarily reversible darkening of the tongue and stool due to bismuth sulfide formation. No serious adverse events were reported, reinforcing its safety profile when used as directed .

Mécanisme D'action

The exact mechanism of action of bismuth subcitrate potassium is not fully understood. it is believed to interfere with the function of bacterial cell membranes, protein and cell wall synthesis, the enzyme urease, cell adhesion, ATP synthesis, and iron transport mechanisms . These actions contribute to its effectiveness in treating gastrointestinal infections and disorders.

Activité Biologique

Bismuth subcitrate potassium (BSP), often used in the treatment of gastrointestinal disorders, exhibits various biological activities that contribute to its therapeutic effects. This article explores the mechanisms of action, efficacy against pathogens like Helicobacter pylori, and case studies highlighting its clinical implications.

This compound functions through several mechanisms that enhance its effectiveness in treating gastroduodenal disorders:

  • Mucosal Protection : BSP increases the secretion of mucus and bicarbonate, contributing to a protective barrier against gastric acid. It binds to gastric mucus, potentially acting as a diffusion barrier to hydrochloric acid (HCl) .
  • Cytoprotective Effects : The compound promotes the secretion of prostaglandins, which are crucial for maintaining gastric mucosal integrity .
  • Antimicrobial Activity : BSP exhibits bactericidal effects against H. pylori, inhibiting its adhesion to epithelial cells and disrupting its metabolic functions by inactivating key enzymes like urease, proteases, and phospholipases .

Efficacy Against Helicobacter pylori

BSP's efficacy in eradicating H. pylori has been documented in various studies. The minimum inhibitory concentration (MIC) values indicate that BSP is effective at relatively low concentrations:

Bismuth Compound MIC Range (μg/mL)
Bismuth Subsalicylate4 - 32
Bismuth Potassium Citrate2 - 16
Colloidal Bismuth Subcitrate1 - 8

These values suggest that BSP has superior activity compared to other bismuth preparations . Furthermore, studies have shown that while BSP can suppress H. pylori, it does not eradicate it entirely without the aid of antibiotics .

Case Studies

Several case reports illustrate the biological activity and potential toxicity of BSP:

  • Acute Renal Failure : A 16-year-old female ingested 19 grams of BSP, leading to acute renal failure characterized by oliguria and azotemia. Treatment included gastric lavage and hemodialysis, highlighting the compound's potential for toxicity when overdosed .
  • Proximal Tubular Dysfunction : Another case involved a 21-year-old female who took 20 tablets of BSP, resulting in Fanconi syndrome with symptoms including hypophosphatemia and metabolic acidosis. The patient required hemodialysis and chelation therapy due to elevated serum bismuth levels .
  • Gastric Ulcer Healing : Clinical observations indicate that patients treated with BSP showed accelerated healing of gastric ulcers, attributed to increased epidermal growth factor accumulation around ulcer sites .

Research Findings

Recent studies have focused on the molecular mechanisms underlying BSP's antibacterial properties:

  • Protein Interaction : Research indicates that bismuth compounds can disrupt H. pylori virulence factors such as CagA and VacA, leading to reduced bacterial colonization .
  • Metabolic Disruption : Bismuth exposure has been linked to alterations in metabolic pathways within H. pylori, affecting growth and survival .

Propriétés

IUPAC Name

bismuth;tripotassium;2-hydroxypropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H8O7.Bi.3K/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;/q;;+3;3*+1/p-6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQUAVILLCXTKTF-UHFFFAOYSA-H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[K+].[K+].[K+].[Bi+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BiK3O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57644-54-9
Record name Bismuth subcitrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057644549
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bismuth(3+) tripotassium bis[2-hydroxypropane-1,2,3-tricarboxylate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.320
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BISMUTH SUBCITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HS813P8QPX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.